Cas no 24863-70-5 (1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester)

1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester structure
24863-70-5 structure
Nome del prodotto:1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester
Numero CAS:24863-70-5
MF:C13H20O3
MW:224.296104431152
CID:277326
PubChem ID:90634

1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester
    • methyl 2-(3-oxo-2-pentylcyclopenten-1-yl)acetate
    • (3-oxo-2-pentyl-cyclopent-1-enyl)-acetic acid methyl ester
    • AC1L3KEF
    • AC1Q6CBV
    • AG-E-74687
    • AR-1J6393
    • CTK1A5729
    • dehydrohedione
    • dehydrohedione(R)
    • methyl 3-oxo-2-penty
    • Methyl 3-oxo-2-pentyl-1-cyclopentane-1-acetate
    • methyl 3-oxo-2-pentylcyclopent-1-ene-1-acetate
    • methyl(2-pentyl-3-keto-1-cyclopentenyl-)acetate
    • methyl(3-oxo-2-pentylcyclopent-1-en-1-yl)acetate
    • SureCN2142693
    • 24863-70-5
    • NS00007225
    • methyl2-(3-oxo-2-pentylcyclopent-1-en-1-yl)acetate
    • GJYFXPRHTPSOMM-UHFFFAOYSA-N
    • SCHEMBL2142693
    • methyl 3-oxo-2-pentyl-1-cyclopentene-acetate
    • EC 607-449-7
    • methyl (2-pentyl-3-keto-1-cyclopentenyl-)acetate
    • methyl 2-(3-oxo-2-pentylcyclopent-1-en-1-yl)acetate
    • methyl-3-oxo-2-pentyl-1-cyclopentene-acetate
    • methyl 3-oxo-2-pentyl-1-cyclopentene-1-acetate
    • DTXSID10179574
    • Inchi: InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h3-9H2,1-2H3
    • Chiave InChI: GJYFXPRHTPSOMM-UHFFFAOYSA-N
    • Sorrisi: CCCCCC1C(=O)CCC=1CC(OC)=O

Proprietà calcolate

  • Massa esatta: 224.1413
  • Massa monoisotopica: 224.141
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 7
  • Complessità: 302
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 17
  • XLogP3: 2.3
  • Superficie polare topologica: 43.4Ų

Proprietà sperimentali

  • Densità: 1.023
  • Punto di ebollizione: 327.5 °C at 760 mmHg
  • Punto di infiammabilità: 141.6 °C
  • Indice di rifrazione: 1.475
  • PSA: 43.37
  • LogP: 2.78930
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited